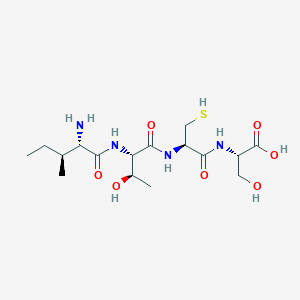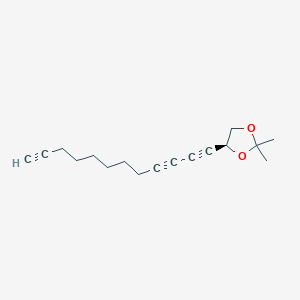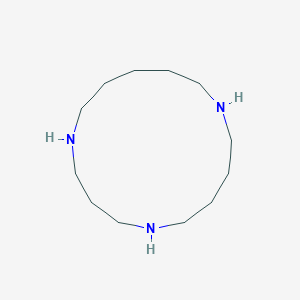![molecular formula C21H19BrN4O4S B12524403 1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles to form the pyrazole ring . The reaction conditions often require the use of catalysts such as nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
化学反应分析
Types of Reactions
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or hydrazine.
Substitution: Substitution reactions often occur at the bromine or phenylsulfonyl groups, using reagents like aryl halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen
Reducing Agents: Hydrogen gas, hydrazine
Catalysts: Nickel, palladium, copper
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can lead to dehalogenated or desulfonylated products .
科学研究应用
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester has several scientific research applications:
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
Uniqueness
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of the bromine and phenylsulfonyl groups, along with the pyrazole and pyrrolo[2,3-b]pyridine moieties, makes it a versatile compound for various applications.
属性
分子式 |
C21H19BrN4O4S |
|---|---|
分子量 |
503.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C21H19BrN4O4S/c1-21(2,3)30-20(27)25-12-14(10-24-25)18-13-26(19-17(18)9-15(22)11-23-19)31(28,29)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI 键 |
IUCDRHLTSQLFJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CN(C3=C2C=C(C=N3)Br)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)



![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)

![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)

![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
